2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a dioxooctahydro-ethenocyclopropa-isoindol group, and a cyclohexanecarboxylate group, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the nitrophenyl and dioxooctahydro-ethenocyclopropa-isoindol intermediates, followed by their coupling with the cyclohexanecarboxylate moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dioxooctahydro-ethenocyclopropa-isoindol group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other nitrophenyl derivatives and cyclohexanecarboxylate-containing molecules. Compared to these compounds, 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-nitrophenyl acetate
- 2-nitrophenyl cyclohexanecarboxylate
- 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate .
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H26N2O7/c29-21(13-1-7-16(8-2-13)28(33)34)12-35-26(32)14-3-5-15(6-4-14)27-24(30)22-17-9-10-18(20-11-19(17)20)23(22)25(27)31/h1-2,7-10,14-15,17-20,22-23H,3-6,11-12H2 |
InChI Key |
DFDSLCWRFMMXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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